molecular formula C12H15NO4 B14090113 4-(Hydroxyimino)-3,6,6-trimethyl-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid

4-(Hydroxyimino)-3,6,6-trimethyl-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid

Cat. No.: B14090113
M. Wt: 237.25 g/mol
InChI Key: PAZUVWJISNOXFV-QPEQYQDCSA-N
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Description

4-(Hydroxyimino)-3,6,6-trimethyl-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid is a complex organic compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

The synthesis of 4-(Hydroxyimino)-3,6,6-trimethyl-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid involves several steps. One common method includes the radical bromination of a methyl group followed by conversion into a phosphonate intermediate. This intermediate is then reacted with a benzaldehyde derivative in the presence of sodium hydride in tetrahydrofuran (THF), followed by desilylation to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-(Hydroxyimino)-3,6,6-trimethyl-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-(Hydroxyimino)-3,6,6-trimethyl-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Hydroxyimino)-3,6,6-trimethyl-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-(Hydroxyimino)-3,6,6-trimethyl-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid include other furan derivatives such as 2-furoic acid and benzofuran. These compounds share the furan ring structure but differ in their substituents and biological activities.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(4Z)-4-hydroxyimino-3,6,6-trimethyl-5,7-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H15NO4/c1-6-9-7(13-16)4-12(2,3)5-8(9)17-10(6)11(14)15/h16H,4-5H2,1-3H3,(H,14,15)/b13-7-

InChI Key

PAZUVWJISNOXFV-QPEQYQDCSA-N

Isomeric SMILES

CC1=C(OC2=C1/C(=N\O)/CC(C2)(C)C)C(=O)O

Canonical SMILES

CC1=C(OC2=C1C(=NO)CC(C2)(C)C)C(=O)O

Origin of Product

United States

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